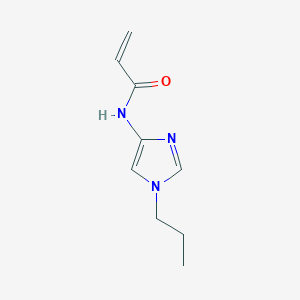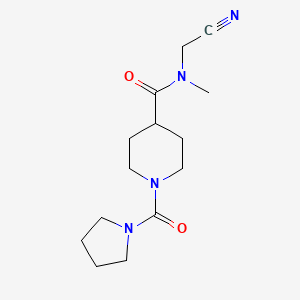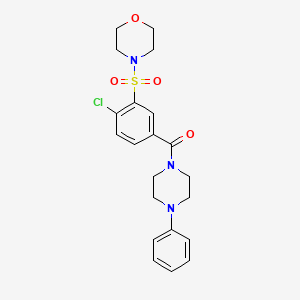![molecular formula C22H25ClFN3O3S B2823572 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1215468-90-8](/img/structure/B2823572.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a fluorobenzothiazole, a morpholinoethyl group, and a phenoxypropanamide group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzothiazole group would likely contribute to the compound’s aromaticity, while the morpholinoethyl and phenoxypropanamide groups could introduce additional complexity and potential sites for reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely depend on the specific conditions and reagents used. The presence of several different functional groups means that there could be multiple potential sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzothiazole group could potentially increase the compound’s stability and resistance to degradation .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds with structural features similar to the given chemical compound, focusing on their preparation methods and characterization. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones involves reactions starting from 3,4-difluoronitrobenzene, leading to compounds with potential antimicrobial activities. These synthesized compounds are typically characterized using various analytical techniques such as IR, NMR, and mass spectrometry to confirm their structures (Patel & Patel, 2010).
Biological Activities
Compounds with structural similarities to "N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride" have been evaluated for their biological activities, particularly their antimicrobial potential. For example, some compounds have shown promising antibacterial and antifungal activities in vitro, suggesting their potential as antimicrobial agents (Helal et al., 2013). Another study focused on the synthesis of fluorine-containing thiadiazolotriazinones, which demonstrated significant antibacterial activities, highlighting the importance of fluorine and other substituents in enhancing biological activity (Holla et al., 2003).
Antimicrobial Resistance and Evaluation
The increasing challenge of antimicrobial resistance has prompted the synthesis and evaluation of novel compounds for their efficacy against resistant strains. Research in this area includes the development of novel 4(3H)-quinazolinones and thiazolidinone motifs with fluorine content, aimed at combating antimicrobial resistance. These compounds were synthesized through a hybrid approach and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, showing noteworthy potency in some cases (Desai et al., 2013).
Chemical Structure and Molecular Interactions
Studies have also focused on the detailed analysis of chemical structures and their intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds. For instance, the synthesis and crystal structure analysis of certain derivatives have provided insights into their molecular packing, intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions, which are significant for their stability and reactivity (Banu et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c23-17-6-7-19-20(16-17)30-22(24-19)26(10-9-25-11-14-28-15-12-25)21(27)8-13-29-18-4-2-1-3-5-18;/h1-7,16H,8-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQANOWUDORDVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)




![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)
